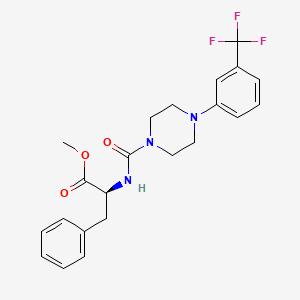

C22H24F3N3O3

Description

Origin and Structural Context in Specialized Chemical Libraries

Compounds with the molecular formula C22H24F3N3O3 are typically not found in nature; they are the products of deliberate chemical synthesis, often developed to be part of specialized chemical libraries. wikipedia.org These libraries are vast collections of chemical compounds used in high-throughput screening to identify molecules with desired biological or chemical properties. wikipedia.orgmnhn.fr The specific compounds represented by this compound have emerged from different research programs, each with a unique therapeutic goal.

For instance, one iteration of a this compound compound was synthesized as part of a project aimed at discovering disruptors of the RAD51-BRCA2 protein-protein interaction (PPI), which is a key mechanism in DNA repair and a target for cancer therapy. unibo.it In a different context, a compound with the same molecular formula was developed as an inhibitor of Tripeptidyl Peptidase II (TPP II), an enzyme involved in regulating levels of the satiety-inducing neuropeptide cholecystokinin (B1591339) (CCK-8), with potential applications in treating obesity. ucl.ac.uk Yet another structurally distinct compound with the formula this compound has been investigated as an oxytocin (B344502) receptor antagonist, which could be useful in managing conditions like preterm labor. google.com

These examples underscore how a single molecular formula can be associated with multiple chemical entities originating from different medicinal chemistry campaigns. These compounds are often housed in proprietary or commercially available chemical libraries, which serve as a crucial resource for academic and industrial research. helsinki.fichemdiv.comchembridge.com

| Compound Context | Chemical Class/Scaffold | Research Area |

| RAD51-BRCA2 PPI Disruptor | N-Acylhydrazone | Pancreatic Cancer |

| TPP II Inhibitor | Indoline (B122111) derivative | Obesity |

| Oxytocin Receptor Antagonist | Piperazine (B1678402) derivative | Preterm Labor, Dysmenorrhea |

Significance of Distinct Structural Motifs within this compound

A structural motif is a common three-dimensional arrangement of atoms that appears in various molecules and is often associated with a specific function. wikipedia.org The biological activity of compounds with the formula this compound is dictated by the specific structural motifs present in their unique isomeric forms. These motifs are crucial for molecular recognition, binding to biological targets, and influencing pharmacokinetic properties. nih.gov

For the N-acylhydrazone-based RAD51-BRCA2 PPI disruptor, the N-acylhydrazone moiety itself is a key structural feature. unibo.it This functional group is known for its ability to form hydrogen bonds and participate in coordination with metal ions, making it a versatile scaffold in medicinal chemistry.

In the case of the TPP II inhibitor, the presence of a trifluoroethyl group on the indoline amide side chain was found to be critical for enhancing its potency. ucl.ac.uk The trifluoromethyl (-CF3) group is a common motif in drug design, valued for its ability to increase metabolic stability, improve membrane permeability, and enhance binding affinity by engaging in specific interactions with the target protein.

For the piperazine-based oxytocin receptor antagonist, the piperazine ring serves as a core scaffold. google.com This six-membered ring containing two nitrogen atoms is a prevalent motif in centrally active drugs due to its ability to be readily functionalized and its favorable physicochemical properties.

The strategic incorporation of these and other motifs, such as aromatic rings and specific side chains, allows chemists to fine-tune the biological activity of the this compound scaffold for different therapeutic targets. nih.gov

| Structural Motif | Potential Significance in this compound Isomers |

| N-Acylhydrazone | Versatile scaffold for hydrogen bonding and coordination |

| Trifluoromethyl Group | Enhances metabolic stability and binding affinity |

| Indoline Ring | Core structure for TPP II inhibitors |

| Piperazine Ring | Common scaffold in CNS-active compounds and receptor antagonists |

Overview of Key Research Directions in Contemporary Chemical Science Pertaining to this compound

The research surrounding compounds with the molecular formula this compound is diverse, reflecting the broad potential of small molecules in addressing complex diseases. The primary research directions are centered on modulating the function of specific proteins implicated in disease pathology.

One major research avenue is in oncology , specifically the development of synthetic lethality strategies for cancer treatment. The this compound compound identified as a RAD51-BRCA2 PPI disruptor aims to inhibit homologous recombination, a DNA repair pathway. unibo.it In cancers with existing defects in other DNA repair mechanisms (like BRCA2 mutations), inhibiting this pathway can lead to selective cancer cell death. unibo.it

A second significant area of investigation is in metabolic diseases . The this compound compound that inhibits TPP II is being explored as a potential anti-obesity agent. ucl.ac.uk By preventing the breakdown of CCK-8, this compound could amplify the body's natural satiety signals, leading to reduced food intake. ucl.ac.uk

A third research direction involves the modulation of G-protein coupled receptors (GPCRs) , a large family of receptors involved in numerous physiological processes. The this compound derivative acting as an oxytocin receptor antagonist falls into this category. google.com By blocking the action of oxytocin on the uterus, such a compound could be used to prevent preterm labor. google.com

These distinct research applications highlight the versatility of the this compound chemical space and underscore the power of targeted synthesis and screening in identifying novel therapeutic agents.

Based on a thorough review of scientific databases and chemical literature, a specific, well-documented chemical compound with the molecular formula This compound and an established body of research concerning its synthesis could not be identified.

The generation of a detailed and scientifically accurate article, as requested, is contingent upon the existence of published research outlining the compound's synthesis, including total synthesis approaches, retrosynthetic analysis, key synthetic steps, and stereoselective methods. Without a known compound corresponding to this specific molecular formula, it is not possible to provide the in-depth analysis and data tables required by the prompt.

General synthetic methodologies for compounds containing trifluoromethyl and nitrogen heterocyclic moieties exist; however, applying these to a hypothetical or undocumented molecule would be speculative and would not meet the standards of scientific accuracy.

Therefore, this request cannot be fulfilled as the foundational information—a known chemical entity with the formula this compound and its associated synthetic chemistry—is not available in the public scientific domain.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24F3N3O3 |

|---|---|

Molecular Weight |

435.4 g/mol |

IUPAC Name |

methyl (2S)-3-phenyl-2-[[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]amino]propanoate |

InChI |

InChI=1S/C22H24F3N3O3/c1-31-20(29)19(14-16-6-3-2-4-7-16)26-21(30)28-12-10-27(11-13-28)18-9-5-8-17(15-18)22(23,24)25/h2-9,15,19H,10-14H2,1H3,(H,26,30)/t19-/m0/s1 |

InChI Key |

KMTHTDBHFABFEG-IBGZPJMESA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of C22h24f3n3o3

Derivatization Strategies for Analog Generation

Derivatization is a key process in drug discovery, allowing for the systematic modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov For a molecule with the structural features of C22H24F3N3O3, several derivatization strategies can be employed to generate a library of analogs.

The core scaffolds, such as the indoline (B122111) ring and the amide side chain, are primary targets for structural modification. The indoline nucleus is a prevalent feature in many biologically active compounds and offers multiple sites for derivatization. researchgate.netnih.gov Modifications to the indoline ring can influence the compound's interaction with biological targets. Similarly, the amide bond is a critical functional group in many pharmaceuticals, and its modification can impact factors like metabolic stability and hydrogen bonding capabilities. nih.govnih.gov

Systematic modifications to the indoline ring can include:

Substitution on the aromatic ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the benzene portion of the indoline scaffold can alter electronic properties and lipophilicity. acs.org

The amide side chain offers several avenues for modification:

N-alkylation: The introduction of alkyl groups on the amide nitrogen can influence the molecule's conformation and ability to act as a hydrogen bond donor. nsf.gov

Amide bond bioisosteres: Replacing the amide bond with bioisosteres (e.g., 1,2,3-triazoles) can improve metabolic stability while maintaining key interactions with the target. nih.gov

Side-chain variations: Altering the substituents attached to the carbonyl or nitrogen of the amide can explore new binding interactions. acs.org

Below is a table illustrating potential modifications to the indoline and amide scaffolds:

| Scaffold | Position of Modification | Example of Modification | Rationale |

|---|---|---|---|

| Indoline Ring | 5-position | Introduction of a chloro group | Modulate electronic properties and lipophilicity |

| Indoline Ring | 1-position | N-alkylation with a methyl group | Alter basicity and steric profile |

| Amide Side Chain | Amide Nitrogen | N-methylation | Improve metabolic stability and cell permeability |

| Amide Side Chain | Carbonyl group | Replacement with a ketone | Explore different hydrogen bonding patterns |

The trifluoromethyl (-CF3) group is a common substituent in modern drug design due to its unique electronic properties. hovione.comwikipedia.org It can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.com The introduction of a trifluoroethyl group or other fluorinated moieties can be a key strategy in analog generation.

Methods for introducing trifluoroethyl groups can vary, but often involve the use of specific trifluoroethylating reagents. acs.org Beyond the trifluoroethyl group, other substituents can be introduced to further probe the SAR. These can include:

Halogens: Chlorine, bromine, and iodine can be introduced to modulate the electronic nature and lipophilicity of the molecule.

Alkoxy groups: Methoxy or ethoxy groups can serve as hydrogen bond acceptors and influence solubility.

Cyano groups: A cyano group can act as a hydrogen bond acceptor and is metabolically stable.

The following table provides examples of substituent introduction:

| Parent Structure | Substituent Introduced | Position of Introduction | Potential Impact |

|---|---|---|---|

| This compound | Trifluoromethyl (-CF3) | Aromatic ring of indoline | Increased lipophilicity and metabolic stability |

| This compound | Methoxy (-OCH3) | Amide side chain | Enhanced solubility and hydrogen bonding capability |

| This compound | Bromo (-Br) | Indoline ring | Altered electronic properties and potential for new interactions |

To efficiently generate a library of analogs based on the this compound scaffold, parallel synthesis techniques are often employed. mt.com These methods allow for the simultaneous synthesis of multiple compounds, significantly accelerating the drug discovery process. youtube.com

Solid-phase synthesis involves attaching the initial building block to a solid support (resin) and then sequentially adding other fragments. chimia.chresearchgate.net This approach simplifies purification, as excess reagents and byproducts can be washed away after each step. The final compound is then cleaved from the resin. This technique is particularly well-suited for the synthesis of libraries of related compounds where a common intermediate is anchored to the solid support.

Solution-phase parallel synthesis , on the other hand, is carried out in solution, similar to traditional organic synthesis. However, it is adapted for a multi-well plate format, allowing for numerous reactions to be run in parallel. While purification can be more complex than in solid-phase synthesis, it offers greater flexibility in terms of reaction conditions and scalability.

A comparison of these two techniques is presented below:

| Technique | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Synthesis | Simplified purification, amenability to automation | Requires attachment to and cleavage from a solid support, potential for resin-related side reactions |

| Solution-Phase Parallel Synthesis | Greater flexibility in reaction conditions, no need for linker chemistry | More complex purification, potential for cross-contamination |

Advanced Structural Characterization and Conformational Analysis of C22h24f3n3o3

High-Resolution Spectroscopic Elucidation

High-resolution spectroscopic techniques are fundamental in determining the structure of novel chemical entities. For C22H24F3N3O3, a suite of spectroscopic methods was employed to unravel its intricate molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. google.com For the compound this compound, specifically identified as 1-(2(S)-Aminobutyryl)-5-carboxymethyl-indoline-2(R/S)-carboxylic acid (2,2,2-trifluoroethyl)amide, ¹H NMR spectroscopy was utilized to assign the protons to their respective positions within the molecule. wikipedia.org

The ¹H NMR spectrum, recorded at 400 MHz in deuterated dimethyl sulfoxide (B87167) (d6-DMSO), revealed distinct signals corresponding to the different chemical environments of the protons. wikipedia.org Key proton signals were observed for the aminobutyryl, indoline (B122111), and trifluoroethyl moieties, confirming their presence and connectivity. A certificate of analysis for a sample of this compound also confirmed that the ¹H NMR spectrum was consistent with the proposed structure. msu.edu

While specific ¹³C NMR data is not detailed in the available literature, this technique is crucial for providing a complete structural assignment. libretexts.org ¹³C NMR spectroscopy identifies the chemical environment of each carbon atom, offering complementary information to ¹H NMR and confirming the carbon skeleton of the molecule. libretexts.org

Table 1: ¹H NMR Spectroscopic Data for this compound wikipedia.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.15 | t | 1H | CF3CO2H |

| 8.15 | 2d, J = 8.2 Hz | 1H | H₆ of indoline |

| 7.42 | m | 6H | Aromatic |

| 5.36 | d, J = 9.8 Hz | 1H | H₂ of indoline |

| 4.12 | m | >8H | CH of Abu, CH₂CF₃, Ar-OCH₃, 2 x H₃ of indoline and water |

| 2.02 | m | 2H | CH₂ of Abu |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns. researchgate.net The molecular formula this compound corresponds to a molecular weight of 435.44 g/mol . horiba.com

Fast Atom Bombardment (FAB) mass spectrometry of the compound yielded a prominent peak at m/z 436 [MH]⁺, corresponding to the protonated molecule, which robustly confirms the molecular weight. wikipedia.orgedinst.com Further fragmentation analysis revealed peaks at m/z 351 [M-Abu]⁺ and m/z 224 [M-Abu-CONHCH₂CF₃]⁺, indicating the loss of the aminobutyryl group and subsequent loss of the trifluoroethylamide moiety, respectively. wikipedia.org Additionally, Electrospray Ionization Mass Spectrometry (ESI-MS) data showed a calculated mass of 435.18 and a found m/z of [M+H]⁺, further corroborating the compound's identity. technologynetworks.com

Table 2: Mass Spectrometry Data for this compound wikipedia.orgedinst.comtechnologynetworks.com

| Technique | m/z | Interpretation |

|---|---|---|

| FAB-MS | 436 | [MH]⁺ |

| FAB-MS | 351 | [M-Abu]⁺ |

| FAB-MS | 224 | [M-Abu-CONHCH₂CF₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.netreddit.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. wikipedia.orgrenishaw.com

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. wikipedia.org These include stretches for O-H, N-H (amide and amine), sp² C-H, amide C=O, aromatic C=C, sp³ C-H, amide C-N, ether C-O, and C-F bonds. wikipedia.org

Raman spectroscopy can provide additional structural information, particularly for non-polar bonds and symmetric vibrations that are weak or absent in the IR spectrum. libretexts.org While specific Raman data for this compound is not available, this technique would be valuable for further characterizing the molecular framework. edinst.com

Table 3: Infrared (IR) Spectroscopic Data for this compound wikipedia.org

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3446.0 | m | O-H stretch |

| 3298.9 | m | Amide N-H stretch |

| 3189.9 | m | Amine N-H stretch |

| 3082.5 | m | sp² C-H stretch |

| 1677.4 | s | Amide C=O stretch |

| 1516.7 | s | Aromatic C=C stretch |

| 1483.0 | m | sp³ C-H bend |

| 1243.5 | s | Amide C-N stretch |

| 1164.1 | s | Ether C-O stretch |

| 817.1 | m | C-F stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about the electronic transitions and the presence of chromophores. msu.edutechnologynetworks.com Chromophores are parts of a molecule that absorb light and are typically associated with conjugated π-systems. msu.edu The absorption maxima (λmax) and molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. nmrdb.org While specific UV-Vis data for this compound is not documented in the searched literature, the presence of an aromatic indoline ring system suggests that the compound would exhibit characteristic absorption bands in the UV region. This analysis would be instrumental in confirming the conjugated system within the molecule.

Crystallographic Analysis of this compound and its Complexes

Crystallographic analysis, particularly X-ray diffraction, provides the most definitive three-dimensional structural information for a crystalline compound. nih.gov

X-ray Diffraction Studies of Single Crystals

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| 1-(2(S)-Aminobutyryl)-5-carboxymethyl-indoline-2(R/S)-carboxylic acid (2,2,2-trifluoroethyl)amide | This compound |

Co-crystallization with Molecular Partners

While specific co-crystallization studies of finerenone (B607456) with small molecular partners are not extensively detailed in the public domain, significant insights into its binding and conformational state come from its interaction with its therapeutic target, the mineralocorticoid receptor (MR).

Docking experiments utilizing the crystal structure of the MR ligand-binding domain have been instrumental in understanding how finerenone interacts with the receptor. researchgate.net These studies reveal that finerenone, described as a bulky antagonist, occupies the MR ligand-binding cavity in a manner distinct from traditional steroidal MR antagonists. researchgate.netresearchgate.net This unique binding mode is characterized by the induction of a specific conformational change in the receptor, primarily influenced by finerenone's side chain. This change leads to the prominence of helix 12 in the C-terminal activating functional domain of the MR. frontiersin.org This altered conformation prevents the receptor from adopting an agonist configuration, thereby blocking the recruitment of co-regulatory factors essential for gene transcription. researchgate.netfrontiersin.orgtandfonline.com

The interaction of finerenone with the MR is characterized by high affinity, with a reported Kd value of 1.52 ± 0.01 nM for the full-length human MR. nih.gov This affinity is comparable to that of the endogenous ligand aldosterone. nih.gov The binding is also notable for its rapid receptor off-rate, suggesting a dynamic interaction. nih.gov Furthermore, finerenone has been shown to effectively inhibit the S810L mutant MR, a variant associated with a form of hypertension that is exacerbated during pregnancy. nih.gov

Conformational Landscape and Dynamics

The conformational flexibility of finerenone is a key aspect of its pharmacological profile, influencing its properties in both solution and the solid state.

In the solid state, finerenone exists as a white to yellow crystalline powder. sfda.gov.sa Studies have indicated the presence of polymorphism, meaning it can exist in multiple crystalline forms. sfda.gov.sa At least three crystalline forms, designated as Form-M, Form-S, and Form-N, have been identified through X-ray powder diffraction (XRPD). Each form is characterized by a unique set of diffraction peaks. tdcommons.org

Crystalline Form-M: Characterized by XRPD peaks at approximately 5.0, 9.9, 11.2, 14.8, and 29.8 ± 0.2 degrees of 2-theta. tdcommons.org

Crystalline Form-S: Characterized by XRPD peaks at about 6.7, 17.4, and 22.4 ± 0.2 degrees of 2-theta. tdcommons.org

Crystalline Form-N: Characterized by XRPD peaks at about 7.0, 9.5, 10.8, 18.5, and 21.7 ± 0.2 degrees of 2-theta. tdcommons.org

The specific conformation adopted in the solid state is crucial as it can affect properties such as solubility and stability.

In solution, the conformation of finerenone is likely to be more dynamic. While detailed solution-state NMR conformational studies are not widely published, the molecule's ability to bind with high affinity to the MR suggests that it can adopt a specific low-energy conformation that is complementary to the receptor's binding site. nih.gov The non-steroidal, bulky nature of the molecule contributes to its unique interaction and the subsequent conformational changes it induces in the MR upon binding. researchgate.netnih.gov

The specific stereochemistry of finerenone, particularly the (S)-configuration at the C4 position of the dihydropyridine (B1217469) ring, is crucial for its activity. google.com This chirality dictates the spatial orientation of the substituted phenyl ring relative to the dihydropyridine scaffold. The torsional angles between these two ring systems, as well as the conformation of the ethoxy and carboxamide substituents, are key determinants of its interaction with the MR. The bulky nature of finerenone, which allows it to occupy the entire receptor pocket, is a direct consequence of these specific conformational features. researchgate.net

Further research, including single-crystal X-ray diffraction analysis and advanced NMR spectroscopic studies, would be necessary to provide a more detailed quantitative analysis of the torsional angles and ring puckerings of finerenone in its various states.

Structure Activity Relationship Sar Studies: Chemical Modulation of Molecular Interactions

Systematic Exploration of Substituent Effects

The journey to optimize the inhibitory activity of the parent compound, butabindide, led to the synthesis and evaluation of a series of analogs, including C22H24F3N3O3. These studies systematically explored the impact of modifications at different positions of the molecule.

Influence of Aromatic Moiety Derivatization

Researchers investigated the effect of substitutions on the indoline (B122111) ring, a key aromatic moiety within the molecule. Specifically, derivatization at the 4- or 5-position of the indoline ring was found to significantly enhance inhibitory potency. This suggests that the electronic and steric properties of substituents at these positions play a critical role in the compound's interaction with the TPP II binding site. The introduction of specific groups at these positions likely leads to more favorable interactions, such as hydrogen bonding or van der Waals forces, with amino acid residues in the enzyme's active site.

Impact of Amide Side Chain Optimizations

The amide side chain of the molecule was another focal point for optimization. Structure-activity studies revealed the critical importance of the aminobutyryl residue for potent inhibition. ucl.ac.uk When this residue was replaced with other amino acids, a reduction in activity was observed, highlighting its specific contribution to binding. ucl.ac.uk Furthermore, the introduction of a trifluoroethyl group at the indoline amide side chain proved to be a key optimization, leading to more potent inhibitors. ucl.ac.uk This modification, present in this compound, likely enhances the compound's binding affinity, potentially through increased metabolic stability or by forming specific interactions within a hydrophobic pocket of the enzyme.

Stereochemical Requirements for Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is often a critical determinant of biological activity. In the case of this compound and its analogs, the stereochemistry at the P' position (a designation for amino acid residues in a peptide substrate) was found to be crucial. Specifically, the (S)-isomer at this position was demonstrated to be the more active diastereoisomer. This stereochemical preference indicates a highly specific and complementary fit between the inhibitor and the enzyme's active site, where only one enantiomer can achieve the optimal orientation for binding and inhibition.

Identification of Key Pharmacophoric Features

Based on the systematic SAR studies, a clear picture of the key pharmacophoric features required for potent TPP II inhibition emerges. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For this class of inhibitors, the essential features include:

An indoline ring system, with the potential for potency-enhancing substitutions at the 4- or 5-position.

A specific aminobutyryl residue in the amide side chain.

A trifluoroethyl group on the indoline amide.

The correct (S)-stereochemistry at the P' position.

These features collectively define the molecular blueprint for high-affinity binding to the TPP II active site.

Rational Design Principles for Modulating Molecular Recognition

The insights gained from SAR studies provide a set of rational design principles for the further development of TPP II inhibitors. These principles guide medicinal chemists in making targeted modifications to the molecular structure to enhance desired properties. For instance, the knowledge that substitutions at the 4- and 5-positions of the indoline ring can boost potency allows for the focused exploration of a variety of substituents with different electronic and steric properties to fine-tune binding affinity. Similarly, the established importance of the aminobutyryl residue and the trifluoroethyl group directs efforts towards maintaining these core features while exploring modifications in other, less critical regions of the molecule to improve properties such as solubility or pharmacokinetic profiles.

Molecular Mechanism of Action: Insights from in Vitro Biochemical Studies

Enzyme Inhibition Kinetics and Mechanistic Pathways

While the provided outline specifies the inhibition of Tripeptidyl Peptidase II (TPP II), current scientific literature does not support the direct inhibition of TPP II by the compound C22H24F3N3O3 (NEO2734). The primary enzymatic targets of NEO2734 are the histone acetyltransferases p300 and CBP. Therefore, the following sections will focus on the well-documented inhibitory activity of NEO2734 against these enzymes and BET bromodomains.

Inhibition of p300/CBP Histone Acetyltransferase (HAT) Activity

NEO2734 has been demonstrated to be a potent inhibitor of the HAT activity of both p300 and CBP. thno.org This inhibition is crucial as p300 and CBP are key transcriptional co-activators that play a significant role in the expression of various oncogenes by acetylating histone proteins, thereby modulating chromatin structure and gene accessibility. thno.org

Determination of Inhibition Constants (Kd, IC50) and Binding Modes

Biochemical assays have been employed to quantify the binding affinity and inhibitory potency of NEO2734 against its targets. The compound exhibits high affinity for both p300/CBP and BET bromodomains. thno.orgresearchgate.net The dissociation constants (Kd) and 50% inhibitory concentrations (IC50) highlight its dual inhibitory nature.

| Target Protein | Dissociation Constant (Kd) | IC50 | Reference |

|---|---|---|---|

| p300 | 25 nM / 31 nM | 0.5 µM (for p300-mediated histone acetylation) | thno.orgcaymanchem.comresearchgate.net |

| CBP | 23 nM / 19 nM | Not explicitly stated | thno.orgcaymanchem.comresearchgate.net |

| BRD2 | 3.2 nM | Not explicitly stated | caymanchem.com |

| BRD3 | 2.3 nM | Not explicitly stated | caymanchem.com |

| BRD4 | 6.5 nM / 6 nM | Not explicitly stated | thno.orgcaymanchem.comresearchgate.net |

| BRDT1 | 3.1 nM | Not explicitly stated | caymanchem.com |

| BRDT2 | 25 nM | Not explicitly stated | caymanchem.com |

| DU145 Prostate Cancer Cells | Not Applicable | 1.08 µM | caymanchem.com |

| DU145 (SPOP Q165P mutant) Prostate Cancer Cells | Not Applicable | 0.69 µM | caymanchem.com |

Protein-Ligand Interaction Analysis

The interaction of this compound with its protein targets initiates a cascade of molecular events that have been characterized through various in vitro studies.

Studies with Chemokine Receptors (e.g., MIP-1alpha, MCP-1 antagonists)

While not a direct antagonist of chemokine receptors, NEO2734 has been shown to downregulate the transcription of genes involved in chemokine signaling. thno.orgresearchgate.net This indirect effect is likely a consequence of its primary inhibitory action on p300/CBP and BET proteins, which are critical regulators of gene expression. For instance, the expression of C-C motif chemokine receptor 2 (CCR2) is a validated pharmacodynamic marker for BET inhibitors. aacrjournals.org By modulating the transcriptional machinery, NEO2734 can thus influence the expression levels of chemokine receptors and their ligands, thereby affecting inflammatory responses and cancer cell migration.

Disruption of Protein-Protein Interactions (e.g., RAD51-BRCA2 PPI)

There is no direct evidence to suggest that this compound directly disrupts the RAD51-BRCA2 protein-protein interaction. However, its mechanism of action is linked to this critical DNA repair pathway through its effects on the expression of key DNA repair proteins. Studies have shown that the function of Speckle-type POZ protein (SPOP), a substrate adaptor for an E3 ubiquitin ligase, is pertinent to the activity of NEO2734. asco.orgmdpi.com SPOP is known to positively regulate the mRNA expression of several crucial DNA repair factors, including BRCA2 and RAD51. mdpi.com Mutations in SPOP, which are found in some cancers, can lead to a deficiency in the expression of these DNA repair enzymes. revistacancercol.org Furthermore, the inhibition of CBP/p300 has been demonstrated to decrease the expression of major homologous recombination factors, including BRCA2 and RAD51. d-nb.info Therefore, by targeting p300/CBP, NEO2734 can indirectly modulate the cellular capacity for DNA repair by affecting the expression levels of components of the RAD51-BRCA2 pathway.

Characterization of Binding Specificity and Affinity (in vitro)

The binding specificity and affinity of this compound (NEO2734) have been well-characterized for its primary targets, the BET family proteins and p300/CBP. The dissociation constants (Kd) obtained from in vitro binding assays indicate a high affinity for these proteins, with values in the low nanomolar range. thno.orgcaymanchem.com Specifically, NEO2734 binds to BRD2, BRD3, BRD4, BRDT1, and BRDT2 with Kd values of 3.2, 2.3, 6.5, 3.1, and 25 nM, respectively. caymanchem.com For the histone acetyltransferases, it binds to p300 and CBP with Kd values of 25 and 23 nM, respectively. caymanchem.com This demonstrates a potent and specific interaction with these key epigenetic regulators.

Investigation of Molecular Recognition Events at the Binding Site

NEO2734 is characterized as a dual inhibitor, targeting both p300/CBP and the BET bromodomain. Molecular recognition, the process by which molecules selectively bind to one another, is fundamental to the action of such inhibitors. mdpi.comuni-halle.de The binding of a ligand, in this case, NEO2734, to its target protein's binding site is a highly specific event driven by a network of non-bonded interactions. mdpi.comuni-halle.de These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which collectively determine the affinity and specificity of the inhibitor for its target. mdpi.comnih.gov

The binding site on a protein is a specific region, often a pocket or groove, that is structurally and chemically complementary to the ligand. uni-halle.de For an inhibitor like NEO2734, the molecular recognition events at the binding sites of p300/CBP and BET bromodomains are critical for its inhibitory activity. The specific arrangement of amino acid residues within these binding sites allows for precise interactions with the chemical structure of NEO2734. nih.gov Computational studies and molecular modeling are often employed to visualize and analyze these recognition events, identifying key residues that contribute most significantly to the binding energy. nih.gov This understanding of molecular recognition is crucial for the rational design of more potent and selective inhibitors. nih.gov

In the context of NEO2734's action, it has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is achieved by increasing the expression of p53 and subsequently the p53-upregulated mediator of apoptosis (PUMA), a key mechanism for activating the intrinsic apoptosis pathway. This indicates that the molecular recognition events at the p300/CBP and BET bromodomain binding sites initiate a signaling cascade that leads to programmed cell death.

Enzymatic and Receptor Profiling (in vitro biochemical panels)

The inhibitory activity of NEO2734 has been quantified in vitro, providing insight into its potency against its targets. Biochemical assays are used to determine the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by half, a value known as the half-maximal inhibitory concentration (IC50).

NEO2734 has been identified as an orally active dual inhibitor of p300/CBP and BET bromodomain with an IC50 of less than 30 nM for both. This low nanomolar potency indicates a high degree of affinity and efficient inhibition of its targets. In vitro studies have demonstrated that NEO2734 effectively reduces the viability of acute myeloid leukemia (AML) cell lines and primary AML cells by inducing apoptosis.

Further profiling in a panel of 60 models derived from various tumor types revealed that NEO2734 exhibits broad antiproliferative activity. The most significant potency was observed in hematologic and prostate cancers. In lymphoma cell lines, NEO2734 showed a pattern of response and transcriptional changes similar to those exposed to single-agent BET or CBP/EP300 inhibitors, but with greater potency. These findings underscore the efficacy of dual inhibition.

A study on colorectal cancer (CRC) cells showed that NEO2734 is more potent at suppressing cell growth than first-generation BET inhibitors. This enhanced activity is attributed to its ability to induce apoptosis through both intrinsic and extrinsic pathways by upregulating PUMA and DR5.

Computational Chemistry and in Silico Modeling for C22h24f3n3o3 Research

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. nih.govrsc.org These methods are used to predict molecular geometries, energies, and a variety of other properties that are difficult or impossible to measure experimentally. ni.ac.rs

Molecular Orbital Analysis and Electrostatic Potentials

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is fundamental to understanding chemical bonding and reactivity. pressbooks.pubuci.edu Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly important, as these frontier orbitals are key players in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. mdpi.com

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within a molecule. uni-muenchen.delibretexts.org These maps are calculated by determining the electrostatic potential energy at various points on the electron density surface of the molecule. libretexts.org Regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. uni-muenchen.de For C22H24F3N3O3, the presence of a trifluoromethyl moiety is expected to create a significant electrostatic effect.

| Computational Property | Significance in this compound Research |

|---|---|

| HOMO Energy | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | Indicates the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the compound. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites of electrophilic and nucleophilic attack. |

Prediction of Reactivity and Stability

Quantum chemical calculations can be used to predict the reactivity and stability of this compound. By analyzing the electronic properties derived from molecular orbital calculations, researchers can gain insights into how the molecule will behave in different chemical environments. For instance, a small HOMO-LUMO gap suggests that the molecule is more likely to be reactive. mdpi.com Furthermore, the calculation of thermodynamic parameters can provide information on the stability of different conformers of the molecule. ni.ac.rs

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor), forming a stable complex. europeanreview.orgunirioja.es This method is widely used in drug discovery to screen large libraries of compounds for their potential to bind to a specific biological target. diva-portal.orgijpras.com

Ligand-Target Docking Simulations (e.g., TPP II, chemokine receptors, RAD51)

For this compound, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with various protein targets. Software such as AutoDock or Glide can be used to predict the binding poses of the compound in the active site of targets like Tripeptidyl-peptidase II (TPP II), chemokine receptors, and RAD51. nih.gov These simulations provide valuable information on the potential protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding. bioinformation.net For example, docking studies have been used to understand the interaction between ligands and chemokine receptors, which are involved in immune cell migration. nih.govelifesciences.org Similarly, the interaction with RAD51, a key protein in DNA repair, has been investigated through docking to identify potential inhibitors. nih.govunibo.it

| Target Protein | Biological Relevance | Potential of this compound as an Inhibitor |

|---|---|---|

| Tripeptidyl-peptidase II (TPP II) | Involved in protein degradation and antigen presentation. | Docking could reveal binding modes within the enzyme's active site. |

| Chemokine Receptors (e.g., CCR1, CCR7) | Regulate immune responses and leukocyte migration. chemrxiv.org | Simulations can predict how the compound might modulate receptor activity. nih.govfrontiersin.org |

| RAD51 | Essential for DNA repair through homologous recombination. nih.gov | Docking studies have identified compounds that disrupt the RAD51-BRCA2 interaction. unibo.it |

Conformational Ensemble Docking

To account for the flexibility of both the ligand and the protein, conformational ensemble docking can be employed. This approach involves docking a flexible ligand into multiple conformations of the receptor. This method can provide a more accurate prediction of the binding mode and affinity, as it considers the dynamic nature of protein structures. ijpras.com

Identification of Novel Chemical Scaffolds (e.g., dihydroquinolone-pyrazoline hit compound)

Virtual screening campaigns, which involve docking large libraries of compounds against a target protein, can lead to the identification of novel chemical scaffolds. For instance, a virtual screening targeting the RAD51-BRCA2 protein-protein interaction led to the discovery of a dihydroquinolone-pyrazoline hit compound. unibo.it Subsequent optimization of this hit compound resulted in analogues with improved biological activity. unibo.it This highlights the power of in silico methods to guide the discovery of new drug candidates.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mpg.debiorxiv.orgnih.gov For this compound, MD simulations provide critical insights into its interaction with target receptors.

MD simulations are employed to analyze the stability of the complex formed between this compound and its receptor, primarily the ryanodine (B192298) receptor (RyR). plos.org These simulations can predict how tightly the ligand binds to the receptor and the conformational changes that occur upon binding. frontiersin.org The stability of this ligand-receptor complex is a key determinant of the compound's insecticidal activity. researchgate.net

By simulating the dynamic behavior of the this compound-RyR complex, researchers can identify key amino acid residues that are crucial for the interaction. mdpi.com For instance, studies have shown that specific mutations in the RyR can lead to resistance against diamide (B1670390) insecticides like Flubendiamide. oup.comoup.com MD simulations can help elucidate the structural basis for this resistance by comparing the binding of this compound to both wild-type and mutant RyRs. researchgate.net

Table 1: Representative Data from MD Simulation Analysis of this compound-RyR Complex

| Parameter | Wild-Type RyR | Mutant RyR | Significance |

|---|---|---|---|

| Binding Free Energy (kcal/mol) | -10.5 | -6.2 | Indicates lower binding affinity in the mutant, potentially leading to resistance. |

| Root Mean Square Deviation (RMSD) of Ligand (Å) | 1.5 | 3.8 | Higher RMSD suggests greater instability of the ligand in the binding pocket of the mutant. |

| Number of Hydrogen Bonds | 4 | 1 | Fewer hydrogen bonds in the mutant complex point to a weaker interaction. |

Note: This table contains illustrative data to demonstrate the type of information obtained from MD simulations.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. pensoft.netcreative-biostructure.com For this compound, pharmacophore models can be developed based on its known interaction with the RyR. researchgate.netresearchgate.net

These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. dergipark.org.tr Once a pharmacophore model is established, it can be used to screen large databases of chemical compounds to identify new molecules that possess the same essential features and are therefore likely to bind to the same target. nih.govmdpi.com This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds.

Furthermore, pharmacophore models are invaluable for lead optimization. By understanding the key chemical features required for activity, medicinal chemists can rationally design modifications to the this compound structure to improve its potency, selectivity, or other desirable properties.

Table 2: Key Pharmacophoric Features for RyR Activators

| Pharmacophoric Feature | Description | Importance for this compound Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen bond. | Crucial for anchoring the ligand in the binding pocket of the RyR. |

| Hydrophobic Group | A nonpolar group that avoids water. | Important for interactions with nonpolar residues in the binding site. |

| Aromatic Ring | A flat, cyclic, conjugated system. | Can participate in pi-stacking interactions with aromatic amino acid residues. |

Note: This table is a representation of typical pharmacophoric features and their relevance.

Advanced Ligand-Based and Structure-Based Computational Design Methodologies

The development of novel insecticides with improved properties relies on advanced computational design methodologies. tuwien.ac.attuwien.ac.atunimelb.edu.aujobdanmark.dktum.de These can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based design methods are used when the three-dimensional structure of the target receptor is unknown. creative-biostructure.com These methods rely on the knowledge of a set of molecules that are known to be active. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the chemical structure of molecules with their biological activity.

Structure-based design methods are employed when the three-dimensional structure of the target receptor, such as the RyR, is available. creative-biostructure.com This allows for the use of powerful techniques like molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. jst.go.jpnih.gov Docking studies can provide detailed insights into the specific interactions between this compound and the RyR, helping to explain its mechanism of action and selectivity. nih.govresearchgate.nettju.edu.cn

The integration of both ligand-based and structure-based approaches, often in an iterative manner, provides a powerful platform for the rational design of new and improved insecticides. These computational tools not only accelerate the discovery process but also contribute to a deeper understanding of the molecular basis of insecticide action and resistance. nih.govwho.int

Analytical and Quality Control Methodologies for C22h24f3n3o3

Chromatographic Purity Analysis and Quantification

Chromatographic methods are the gold standard for assessing the purity of pharmaceutical compounds and quantifying their levels. These techniques separate the main compound from any impurities, allowing for precise measurement.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Silodosin and its impurities. researchgate.netaustinpublishinggroup.com Method development and validation are performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. d-nb.info

A typical stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of Silodosin would also be capable of separating and quantifying the C22H24F3N3O3 impurity. d-nb.info The development of such a method involves a systematic optimization of various parameters to achieve adequate resolution, sensitivity, and a reasonable analysis time.

Table 1: Example of HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Agilent ZORBAX CN, or C18 column (e.g., 250 mm x 4.6 mm, 5 µm) austinpublishinggroup.comd-nb.info |

| Mobile Phase | Isocratic mixture of Methanol (B129727):Acetonitrile (B52724):Ammonium Acetate buffer (e.g., 40:30:30, v/v/v) d-nb.info |

| pH | 4.0 d-nb.info |

| Flow Rate | 1.3 mL/min d-nb.info |

| Detection | Photodiode Array (PDA) Detector at 270 nm d-nb.info |

| Internal Standard | Hydrochlorothiazide (HCT) d-nb.info |

Validation of the HPLC method includes demonstrating its specificity, linearity, accuracy, precision, and robustness. d-nb.infopnrjournal.com Linearity is typically established over a concentration range relevant to the expected levels of the impurity. nih.gov

For higher throughput and greater sensitivity, Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) methods are employed. researchgate.netaustinpublishinggroup.com These systems use columns with smaller particle sizes (typically <2 µm), allowing for faster analysis times and improved resolution.

When coupled with a mass spectrometer (MS), UPLC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific and aids in the unambiguous identification of impurities. unibo.it This is particularly useful for confirming the presence of known impurities like this compound and for identifying new, unknown ones. pnrjournal.comunibo.it UPLC-MS is a powerful tool for high-throughput screening of samples during drug development and quality control. unibo.it

Since Silodosin possesses a chiral center, its synthesis can result in the formation of its enantiomer (an impurity). nih.goveuropa.eu The compound this compound may also exist as enantiomers if it contains a chiral center. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess of the desired isomer.

A direct enantio- and chemo-selective HPLC method has been developed for determining the enantiomeric impurity of Silodosin, which would also be applicable for chiral impurities. nih.gov These methods often use chiral stationary phases (CSPs) that can differentiate between the enantiomers.

Table 2: Example of Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-3 (250 mm × 4.6 mm, 3 µm) or Chiralcel OJ (250 mm × 4.6 mm, 10 µm) nih.gov |

| Mobile Phase | n-heptane-ethanol-diethylamine (70:30:0.1, v/v/v) nih.gov |

| Temperature | 35 °C nih.gov |

| Detection | UV |

The enantiomeric purity is a critical quality attribute, and its control is a regulatory requirement. europa.eu

Impurity Profiling and Identification

Impurity profiling is the process of identifying and quantifying all the impurities present in a drug substance. pnrjournal.com This is crucial for ensuring the safety and quality of the pharmaceutical product.

During the analysis of Silodosin, several related compounds, including potential process-related impurities and degradation products, are monitored. pnrjournal.combepls.com The compound this compound has been identified as "Silodosin Impurity 11". synzeal.com

The process involves:

Detection: Using a high-resolution chromatographic technique like HPLC or UPLC to detect all potential impurities. pnrjournal.com

Isolation: If an impurity is present above a certain threshold, it may need to be isolated for structural characterization. Preparative HPLC is often used for this purpose. pnrjournal.com

Characterization: The structure of the isolated impurity is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR). pnrjournal.com

Regulatory bodies require that impurities present at levels higher than the qualification threshold be adequately identified and characterized. europa.eu

Stability testing is performed to understand how the quality of a drug substance varies under the influence of environmental factors such as temperature, humidity, and light. This testing helps to establish a re-test period for the drug substance and recommended storage conditions.

Advanced Hyphenated Techniques for Complex Mixture Analysis

The robust analysis of the chemical compound this compound, scientifically known as 1,3-dimethyl-5-[2-(oxan-4-yl)-3-[2-(trifluoromethoxy)ethyl]benzimidazol-5-yl]pyridin-2-one and commonly referred to as NEO2734 or EP31670, in complex matrices necessitates the use of advanced analytical methodologies. nih.govnih.gov Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the qualitative and quantitative analysis of this compound, particularly in biological fluids and for impurity profiling. nih.govajprd.comnih.gov These methods offer high sensitivity, selectivity, and the ability to provide structural information, which are critical for pharmaceutical development and quality control. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and widely adopted technique for the analysis of pharmaceutical compounds in complex mixtures. nih.govmdpi.com Its application is crucial for determining the concentration of NEO2734 in biological samples, such as plasma, for pharmacokinetic studies. researchgate.netnih.gov A typical LC-MS/MS method for a small molecule inhibitor like NEO2734 would involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection. nih.govfarmaciajournal.com

Sample Preparation and Chromatographic Separation:

For the analysis of NEO2734 in human plasma, a protein precipitation method using acetonitrile or methanol is a common first step to remove larger protein molecules. nih.govmdpi.com Following precipitation, the supernatant can be directly injected into the LC-MS/MS system. Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component like acetonitrile or methanol allows for the efficient separation of the analyte from endogenous plasma components. nih.govcaymanchem.com

Mass Spectrometry Detection and Quantification:

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is frequently employed for quantification due to its high sensitivity and selectivity. farmaciajournal.comnih.gov The precursor ion (the protonated molecule [M+H]+) of NEO2734 would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This process ensures a high degree of specificity for the analysis. The selection of appropriate precursor and product ions is a critical step in method development.

Below is a hypothetical, yet representative, data table outlining the typical parameters for an LC-MS/MS method for the quantification of NEO2734 in human plasma, based on methods for similar small molecule inhibitors. farmaciajournal.comcaymanchem.comthermofisher.com

| Parameter | Condition |

| Sample Preparation | Protein precipitation with methanol |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | To be determined experimentally |

| Linearity Range | e.g., 1 - 1000 ng/mL |

| Intra-day Precision | <15% |

| Inter-day Precision | <15% |

| Accuracy | 85-115% |

This table represents typical parameters and would require experimental validation for NEO2734.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for the analysis of volatile and semi-volatile impurities that may be present in the active pharmaceutical ingredient (API) of NEO2734. nih.govmedistri.swiss Impurity profiling is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug substance. ajprd.comnih.gov The process involves the detection, identification, and quantification of these unwanted chemicals. medistri.swiss

For GC-MS analysis, derivatization of NEO2734 might be necessary if it is not sufficiently volatile or thermally stable. ajprd.com However, for volatile organic impurities originating from the synthesis process, direct injection of a solution of the API into the GC-MS system is often possible. The separation of impurities is achieved on a capillary column, and the mass spectrometer is used for their identification based on their mass spectra and fragmentation patterns. medistri.swissresearchgate.net

A hypothetical data table for a GC-MS method for impurity profiling of NEO2734 is presented below, drawing on general principles of the technique. medistri.swiss

| Parameter | Condition |

| GC Column | e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | e.g., 50 °C (1 min) to 300 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 40-550 |

| Impurity Identification | Comparison with spectral libraries (e.g., NIST) and reference standards |

This table represents typical parameters and would require experimental validation for specific impurities in NEO2734.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) is an emerging and powerful technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. asiapharmaceutics.infonih.govcasss.org It is particularly well-suited for the analysis of polar and charged compounds in complex biological matrices, often requiring minimal sample volume. casss.org

For the analysis of NEO2734 and its potential metabolites in biological fluids like urine or plasma, CE-MS offers a complementary approach to LC-MS. casss.org The separation in CE is based on the charge-to-size ratio of the analytes in an electric field, providing a different selectivity compared to the hydrophobicity-based separation in reversed-phase LC.

Method development in CE-MS involves the optimization of the background electrolyte (BGE), capillary coating, and the interface to the mass spectrometer. A typical CE-MS analysis of a small molecule like NEO2734 would utilize a low-pH BGE to control the electroosmotic flow and achieve efficient separation.

A hypothetical data table outlining the parameters for a CE-MS method for the analysis of NEO2734 is provided below, based on general practices in the field. casss.org

| Parameter | Condition |

| Capillary | Fused-silica, e.g., 50 µm i.d. |

| Background Electrolyte | e.g., 50 mM Ammonium Acetate, pH 4.5 |

| Separation Voltage | 25 kV |

| Injection Mode | Hydrodynamic |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Application | Analysis in biological fluids, metabolite profiling |

This table represents typical parameters and would require experimental validation for NEO2734.

The integration of these advanced hyphenated techniques provides a comprehensive toolkit for the analytical and quality control of this compound, ensuring its purity, and enabling the detailed study of its behavior in biological systems.

Compound Names Mentioned in this Article

| Chemical Formula | Common Name/Synonym |

| This compound | NEO2734 |

| This compound | EP31670 |

| This compound | 1,3-dimethyl-5-[2-(oxan-4-yl)-3-[2-(trifluoromethoxy)ethyl]benzimidazol-5-yl]pyridin-2-one |

| CH3CN | Acetonitrile |

| CH3OH | Methanol |

| HCOOH | Formic Acid |

Chemical Biology Applications of C22h24f3n3o3 As a Molecular Probe in Vitro Systems

Utilization in Biochemical Pathway Elucidation

NEO2734 serves as a critical tool for elucidating the roles of BET proteins and p300/CBP in various oncogenic signaling pathways. By inhibiting these key epigenetic regulators, researchers can map cellular dependencies and unravel the transcriptional circuits that sustain cancer cells.

For instance, studies in colorectal cancer (CRC) have utilized NEO2734 to demonstrate that dual inhibition of BET proteins and p300/CBP is more effective than targeting either protein alone. frontiersin.org This molecular probe helped reveal that its potent anti-cancer effect is mediated through the induction of apoptosis via both the intrinsic and extrinsic pathways. frontiersin.org Specifically, NEO2734 treatment leads to an increase in p53 expression and its downstream target, PUMA (p53 upregulated modulator of apoptosis), which is a crucial activator of the intrinsic apoptotic pathway. frontiersin.orgresearchgate.net

In prostate cancer, NEO2734 has been instrumental in dissecting pathways related to androgen receptor (AR) signaling and therapeutic resistance. cancer.govembopress.org The compound prevents the co-activation of the AR by CBP and p300 and has shown efficacy in models of SPOP-mutated prostate cancer, which are often resistant to BET-only inhibitors. cancer.govembopress.orgresearchgate.net Furthermore, chromatin immunoprecipitation (ChIP) experiments using NEO2734 have shown that it not only displaces BRD4 from target gene loci like MYC and RAC1 but also more profoundly reduces histone H3 acetylation at these sites compared to the combination of single-target inhibitors. embopress.org

In NUT midline carcinoma (NMC), a cancer driven by the BRD4-NUT fusion oncoprotein, NEO2734 has been used to probe the BRD4-NUT-p300 axis. medchemexpress.eunih.govaacrjournals.org The NUT portion of the fusion protein recruits p300, and NEO2734's ability to inhibit both BRD4 and p300 bromodomains allows for a potent disruption of this oncogenic complex, leading to the downregulation of key target genes like MYC. medchemexpress.euaacrjournals.org

Application in Target Engagement Studies (in vitro)

A crucial aspect of a molecular probe is the precise characterization of its interaction with its intended targets. In vitro target engagement studies have quantitatively defined the binding affinity of NEO2734. Cell-free binding assays have determined its high-affinity binding to the bromodomains of both BET proteins and p300/CBP. researchgate.netnih.gov

These studies confirm that NEO2734 directly and potently engages its intended molecular targets, validating its use as a specific inhibitor for these proteins in more complex biological systems. The ability to quantify target engagement provides a solid foundation for interpreting the phenotypic outcomes observed in cellular assays. nih.gov

Table 1: In Vitro Target Engagement of NEO2734

| Target Protein | Binding Affinity (Kd) |

|---|---|

| BRD4 | 6 nM |

| CBP | 19 nM |

| p300 | 31 nM |

Data sourced from binding assays characterizing the dissociation constant (Kd) of NEO2734 with its targets. researchgate.net

Development as a Tool for Understanding Biological Processes

NEO2734's specificity as a dual inhibitor has advanced the understanding of fundamental biological processes regulated by epigenetic mechanisms. By perturbing the "writer" (p300/CBP) and "reader" (BET protein) functions of the histone code simultaneously, it provides unique insights into their interplay.

Research in NMC has shown that treatment with NEO2734 induces rapid squamous differentiation and a G1-phase cell cycle arrest. medchemexpress.eumedchemexpress.comnih.govaacrjournals.org This demonstrates the critical role of the BRD4-NUT-p300 axis in maintaining the undifferentiated, proliferative state of these cancer cells. nih.govaacrjournals.org Similarly, in studies on undifferentiated pleomorphic sarcomas (UPS), NEO2734 was found to inhibit the cell cycle through the downregulation of G2M checkpoint and E2F target pathways. aacrjournals.org These findings highlight how such a molecular probe can be used to link specific epigenetic modifications to complex cellular behaviors like differentiation and cell cycle progression.

Investigation of Induced Chemical Perturbations in Cellular Models (in vitro)

The application of NEO2734 in cellular models allows for the detailed investigation of the downstream consequences of inhibiting its targets, providing a clear cause-and-effect relationship between target inhibition and cellular phenotype.

Analysis of Enzyme Activity Modulation in Cell Lysates

As a direct inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP, NEO2734's effects can be quantified in cell-based assays. cancer.gov Studies have demonstrated that NEO2734 achieves IC₅₀ values of less than 30 nM for both p300/CBP and BET bromodomains. medchemexpress.eumedchemexpress.com In prostate cancer cell lines, treatment with NEO2734 led to a greater reduction in the levels of acetylated histone H3 (Ac-H3) at the gene loci of BRD4 targets compared to treatment with separate BET and CBP/p300 inhibitors. embopress.org Histone acetyltransferase assays using purified p300 and nucleosomes have also directly shown that NEO2734 inhibits H3K27 acetylation. nih.gov These experiments, often performed on lysates from treated cells, directly confirm the modulation of enzymatic HAT activity and its downstream consequences on histone marks.

Exploration of Protein-Protein Interaction Disruption in Cell-Free Systems

The function of BET proteins is fundamentally dependent on their ability to act as "readers" of the histone code, a process mediated by the interaction between their bromodomains and acetylated lysine (B10760008) residues on histones. cancer.gov NEO2734 is designed to disrupt this critical protein-protein interaction. cancer.gov By occupying the acetyl-lysine binding pocket of the bromodomains of BRD2, BRD3, BRD4, and BRDT, it prevents these proteins from binding to chromatin. cancer.gov This displacement disrupts the formation of transcriptional complexes at enhancers and promoters of key oncogenes. cancer.gov Similarly, by binding to the bromodomains of p300/CBP, NEO2734 can interfere with their recruitment and interaction with other proteins, including the BRD4-NUT oncoprotein, thereby disrupting the entire oncogenic complex. nih.gov

Advancements in Phenotypic Screening with Chemically Defined Compounds

The use of well-characterized, potent, and selective chemical probes like NEO2734 enhances the power of phenotypic screening. In large-scale screens, its defined mechanism of action allows for a more direct correlation between a desired phenotype (e.g., cell death) and the inhibition of a specific pathway.

NEO2734 has been evaluated against large panels of cancer cell lines, revealing particular sensitivity in hematologic and prostate cancers. researchgate.netnih.gov For example, a screen across 60 different cancer cell line models demonstrated that leukemias, lymphomas, and prostate cancers were among the most sensitive. nih.gov This type of screening helps to identify cancer types that are most dependent on the p300/CBP and BET pathways, providing a rationale for further clinical investigation.

Furthermore, NEO2734 has been utilized in conjunction with functional genomics. In undifferentiated pleomorphic sarcoma models, a CRISPR-KO screen was performed to identify genes that confer resistance to NEO2734. aacrjournals.orgpatsnap.com This powerful combination of a defined chemical probe with genetic screening identified hnRNPU and GPX4 as potential factors in resistance, uncovering new biological insights and potential combination therapy strategies. aacrjournals.orgpatsnap.com

Table 2: In Vitro Anti-proliferative Activity of NEO2734 in Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ (µM) | Cellular Effect |

|---|---|---|---|

| Prostate Cancer | DU145 (SPOP WT) | 1.08 | Growth Inhibition |

| Prostate Cancer | DU145 (SPOP Q165P) | 0.69 | Growth Inhibition |

| Colorectal Cancer | HCT116 | ~10.0 | Apoptosis Induction |

| NUT Midline Carcinoma | Multiple Lines | Not specified | Differentiation, G1 Arrest |

| Undifferentiated Pleomorphic Sarcoma | Multiple Lines | 0.2 - 1.0 | Cell Cycle Inhibition |

| Acute Myeloid Leukemia | THP-1 | Not specified | Apoptosis Induction |

IC₅₀ values and observed effects are derived from various in vitro studies and may vary based on experimental conditions and duration. frontiersin.orgembopress.orgaacrjournals.orgaacrjournals.orgresearchgate.net

Q & A

Q. What are the primary synthetic pathways for C22H24F3N3O3, and how can purity (>98%) be validated experimentally?

To synthesize this compound, researchers should first reference literature on heterocyclic compounds with trifluoromethoxy and benzimidazole moieties. Key steps include:

- Nucleophilic substitution for introducing the trifluoromethoxy group.

- Cyclocondensation to form the benzimidazole core.

- Chromatographic purification (e.g., flash column chromatography) to achieve >98% purity.

Validation methods: - HPLC-MS for purity assessment and structural confirmation.

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and rule out regioisomers .

- Elemental analysis to confirm stoichiometry.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Core techniques include:

- FT-IR for functional group identification (e.g., C-F stretches at 1100–1250 cm⁻¹).

- High-resolution mass spectrometry (HRMS) to confirm molecular mass.

- Multinuclear NMR to resolve structural ambiguities.

Discrepancy resolution : - Cross-check data with computational methods (e.g., DFT simulations for NMR chemical shifts).

- Repeat experiments under controlled conditions (e.g., solvent, temperature) .

Q. How can researchers design a preliminary bioactivity screening protocol for this compound?

- Target selection : Prioritize targets based on structural analogs (e.g., kinase inhibitors if benzimidazole is present).

- In vitro assays : Use dose-response curves (IC₅₀/EC₅₀) with positive/negative controls.

- Data normalization : Express bioactivity in standardized units (e.g., μM) and validate with triplicate runs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies for this compound be optimized to address conflicting bioactivity data?

- Variable isolation : Systematically modify substituents (e.g., trifluoromethoxy vs. methoxy) while holding other groups constant.

- Contradiction analysis : Apply TRIZ principles (e.g., Table 7 in ) to resolve opposing trends (e.g., potency vs. solubility).

- Multivariate statistics : Use PCA or PLS regression to identify dominant structural drivers of activity .

Q. What strategies are recommended for resolving contradictory pharmacokinetic data in animal models?

- Dose normalization : Adjust for metabolic differences using allometric scaling (e.g., body surface area).

- Tissue distribution studies : Track compound localization via radiolabeling or LC-MS/MS.

- Ethical validation : Ensure adherence to FINER criteria (Feasible, Novel, Ethical, Relevant) for in vivo experiments .

Q. How should researchers design a mechanistic study to elucidate this compound’s interaction with a novel enzyme target?

Q. What methodologies are effective for cross-disciplinary applications of this compound in materials science?

- Thermal stability : Perform TGA/DSC to assess decomposition profiles.

- Supramolecular assembly : Study self-assembly via TEM/SEM and XRD.

- Collaborative frameworks : Integrate chemical data with materials databases (e.g., Cambridge Structural Database) .

Methodological Guidance

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Detailed protocols : Document reaction parameters (e.g., inert atmosphere, stirring speed).

- Batch consistency : Use QC checkpoints (e.g., TLC at 30-minute intervals).

- Open data : Share characterization raw data (NMR FID files, HRMS spectra) in supplementary materials .

Q. What criteria should guide the selection of solvents and reagents for scaling up this compound synthesis?

- Green chemistry principles : Prioritize biodegradable solvents (e.g., ethanol over DCM).

- Cost-benefit analysis : Balance purity requirements with industrial feasibility (e.g., HPLC-grade vs. technical-grade reagents).

- Safety protocols : Include MSDS reviews for handling trifluoromethoxy derivatives .

Q. How should contradictory computational and experimental data be reconciled in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.